molecular formula C14H18BrN B1312464 7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline] CAS No. 626603-70-1

7'-Bromo-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]

Cat. No.: B1312464
CAS No.: 626603-70-1
M. Wt: 280.2 g/mol
InChI Key: BZEBXNFZFCGENY-UHFFFAOYSA-N
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Description

7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] is a spiro compound characterized by a unique structure where a bromine atom is attached to the isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] typically involves the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.

    Spirocyclization: The cyclohexane ring is introduced via a spirocyclization reaction, often using a Grignard reagent or organolithium compound.

    Bromination: The final step involves bromination, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve yield.

    Purification Techniques: Such as recrystallization or chromatography to ensure high purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction can be performed using hydrogenation or metal hydrides, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium azide in DMF or thiols in the presence of a base.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Azides, thiols, and other substituted derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmacophore: Acts as a pharmacophore in drug design, particularly in the development of CNS-active agents.

    Antimicrobial Activity: Exhibits potential antimicrobial properties, making it a candidate for new antibiotic development.

Industry:

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] depends on its application:

    Biological Systems: It may interact with specific receptors or enzymes, modulating their activity. For example, it could bind to neurotransmitter receptors in the CNS, altering signal transduction pathways.

    Chemical Reactions: Acts as a reactive intermediate in various chemical transformations, facilitating the formation of new bonds or functional groups.

Comparison with Similar Compounds

  • 7’-Chloro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]
  • 7’-Fluoro-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline]

Comparison:

  • Reactivity: The bromine atom in 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline] makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
  • Applications: While all these compounds can be used in similar applications, the bromine derivative may offer unique advantages in terms of reactivity and selectivity in synthetic applications.

This detailed overview provides a comprehensive understanding of 7’-Bromo-2’,3’-dihydro-1’h-spiro[cyclohexane-1,4’-isoquinoline], covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c15-12-4-5-13-11(8-12)9-16-10-14(13)6-2-1-3-7-14/h4-5,8,16H,1-3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEBXNFZFCGENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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